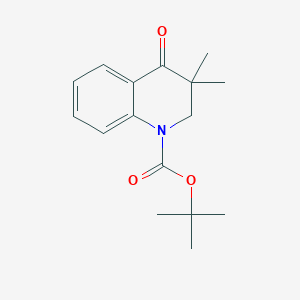

tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Description

tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

tert-butyl 3,3-dimethyl-4-oxo-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-10-16(4,5)13(18)11-8-6-7-9-12(11)17/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIMEGQRBNTSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

One of the primary methods for synthesizing this compound involves cyclization reactions of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. This reaction proceeds under mild conditions, yielding high diastereoselectivity and good yields:

Reagents : Ortho-tosylaminophenyl-substituted para-quinone methides, cyanoalkenes.

Conditions : Mild temperatures, typically in organic solvents.

Another effective method includes a multi-step synthesis involving the following general steps:

Formation of Intermediate Compounds : The initial step may involve the synthesis of 2-substituted quinoline derivatives through reactions with suitable amines or carboxylic acids.

Cyclization : The intermediate is then subjected to cyclization to form the desired quinoline structure.

Esterification : Finally, the tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields associated with various synthetic routes for tert-butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate:

| Synthetic Route | Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Cyclization with cyanoalkenes | Ortho-tosylaminophenyl-substituted para-quinone methides | Mild temperatures in organic solvents | 70 - 90 |

| Multi-step synthesis | Various amines and carboxylic acids | Sequential reactions under reflux | 60 - 85 |

Characterization Techniques

Post-synthesis characterization is crucial for confirming the identity and purity of the synthesized compound. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of functional groups.

Mass Spectrometry (MS) : Employed for molecular weight determination and structural elucidation.

Infrared Spectroscopy (IR) : Useful for identifying specific functional groups within the compound.

Chemical Reactions Analysis

Functionalization via Amide Coupling

The compound serves as a precursor for amide derivatives through coupling reactions with amines. Polystyrene-supported HOBt (hydroxybenzotriazole) and PyBRoP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly used :

- Example : Coupling with substituted amines (e.g., cyclopropylamine) under dry DMF (dimethylformamide) yields N-alkylated or N-aryl amides .

Hydrolysis and Ester Cleavage

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to generate carboxylic acids:

- Base Hydrolysis : Reflux with NaOH (1M) followed by HCl acidification liberates the free acid .

- Acid Hydrolysis : Trifluoroacetic acid (TFA) selectively cleaves the Boc (tert-butoxycarbonyl) group .

N-Alkylation and Acylation

The quinoline nitrogen undergoes N-alkylation or N-acylation to introduce diverse substituents:

- Alkylation : Sodium hydride (NaH) and alkyl halides (e.g., 1-bromopentane) in DMF yield N-alkylated derivatives .

- Acylation : Acetic anhydride or benzoyl chloride introduces acyl groups under anhydrous conditions .

Ring Modification and Isosteric Replacements

The 4-oxo-quinoline core is modified to explore bioisosteres, such as naphthyridines or cinnolines , via cyclization with titanium tetrachloride (TiCl4) or thionyl chloride (SOCl2) :

- Example : Replacement of the quinoline ring with a -naphthyridine scaffold retains binding affinity (Ki = 23.5–30.9 nM) .

Stability and Intramolecular Interactions

The compound exhibits intramolecular hydrogen bonding between the 4-oxo group and the amide hydrogen, stabilizing a planar conformation critical for receptor binding . Computational modeling confirms hydrophobic interactions between the tert-butyl group and receptor cavities .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that tert-butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline derivatives exhibit antimicrobial properties. A study demonstrated that modifications in the quinoline structure can enhance activity against various bacterial strains. The compound serves as a scaffold for developing new antibiotics.

2. Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies revealed that certain derivatives of tert-butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways related to cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted a derivative that effectively inhibited tumor growth in mouse models of breast cancer, showcasing its potential as an anticancer agent .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for use in OLED technology. Its ability to form stable films contributes to the efficiency and longevity of OLED devices.

2. Photovoltaic Cells

Research has explored the incorporation of tert-butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline into organic photovoltaic cells. Its role as a hole transport material enhances the overall efficiency of solar energy conversion.

Synthetic Applications

tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline is used as an intermediate in the synthesis of various biologically active compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer activities | Effective against bacterial strains; induces apoptosis in cancer cells |

| Material Science | Used in OLEDs and photovoltaic cells | Enhances efficiency and stability of devices |

| Synthetic Chemistry | Intermediate for biologically active compounds | Versatile building block for further modifications |

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s full potential.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

Isoquinoline: A structural isomer of quinoline with distinct biological activities.

4-Hydroxyquinoline: A derivative with notable antimicrobial properties.

Uniqueness

tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate stands out due to its tert-butyl ester group, which can influence its solubility, stability, and reactivity. This unique feature makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.

Biological Activity

tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a compound within the quinoline family, recognized for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.34 g/mol

- CAS Number : 179898-81-8

Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. These interactions can lead to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 μg/mL |

| Staphylococcus aureus | 6.25 μg/mL |

| Klebsiella pneumoniae | 0.391 μg/mL |

These findings highlight the compound's potential as a lead structure for developing new antibiotics, particularly against resistant strains of bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism of Action :

The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell metabolism and proliferation. For instance, it may interfere with DNA replication processes or inhibit key signaling pathways that promote tumor growth .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound had a lower MIC compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent . -

Anticancer Screening :

Another research project focused on screening quinoline derivatives for anticancer activity. The study found that this compound significantly reduced the viability of cancer cell lines in vitro, prompting further investigation into its mechanism of action .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Membrane Disruption : It can potentially disrupt microbial cell membranes, leading to cell death.

Ongoing research aims to elucidate these mechanisms further and identify specific molecular targets within biological systems .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate?

The compound is typically synthesized via Boc protection of dihydroquinolinone precursors. In a general procedure, the precursor (e.g., 3,4-dihydroquinolin-4-one) is treated with Boc anhydride (1.2–2.0 eq) in anhydrous dichloromethane (DCM) using DMAP (0.1 eq) as a catalyst under inert conditions. Reaction completion is confirmed by TLC, and purification is achieved via flash column chromatography (silica gel, petroleum ether/ethyl acetate gradients), yielding the product in 67–94% purity . For derivatives, substituents are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or alkylation using palladium catalysts .

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization relies on multinuclear NMR, mass spectrometry, and optical rotation analysis:

- 1H/13C NMR : Key signals include tert-butyl protons at δ ~1.5 ppm (9H, singlet) and carbonyl carbons at δ ~154–188 ppm .

- HRMS : Exact mass is verified (e.g., m/z [M+H]+ calculated for C16H21FNO5: 326.1398; observed: 326.1399) .

- Optical purity : Enantiomeric excess (ee) is determined via chiral SFC or HPLC (e.g., 92% ee reported for a fluorinated derivative) .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved for structure-activity relationship (SAR) studies?

Asymmetric methods include:

- Ru-catalyzed asymmetric transfer hydrogenation : Enantioselective reduction of ketones using Noyori-type catalysts, achieving >90% ee via dynamic kinetic resolution .

- Chiral sulfinamide auxiliaries : (R)-tert-butanesulfinamide is used to induce stereochemistry during imine formation, followed by Ti(OEt)4-mediated alkylation (e.g., 44% yield, >90% ee) .

- Pd-catalyzed decarboxylative allylic alkylation : Enantioselective C–C bond formation with phosphoramidite ligands (e.g., 74% yield, 92% ee) .

Q. What analytical strategies resolve contradictions in crystallographic data for dihydroquinoline derivatives?

Contradictions in X-ray diffraction (XRD) data arise from disordered tert-butyl groups or flexible side chains. Mitigation strategies include:

- SHELX refinement : Use of SHELXL for high-resolution data (e.g., twin refinement for macromolecular crystals) .

- Hydrogen-bond network analysis : Geometric parameters (bond angles, torsion angles) are cross-validated with NMR-derived NOE correlations .

- DFT calculations : Computational modeling (e.g., Gaussian) validates experimental bond lengths and dihedral angles .

Q. How does fluorination at the 3-position impact biological activity in opioid receptor ligands?

Fluorine substitution at C3 alters electronic properties and steric bulk, modulating μ-opioid receptor (MOR) agonism/δ-opioid receptor (DOR) antagonism. For example:

- 3-Fluoro derivatives : Exhibit 10-fold higher MOR binding affinity (Ki = 2.3 nM) compared to non-fluorinated analogs due to enhanced dipole interactions .

- 3,3-Dimethyl groups : Increase metabolic stability by sterically shielding the carbonyl group from esterase cleavage .

Methodological Notes

- Purification : Use silica gel chromatography with gradients (e.g., petroleum ether:acetone = 1:1–1:10) for polar derivatives .

- Troubleshooting low yields : Optimize catalyst loading (e.g., Pd(dppf)Cl2 at 5 mol%) and reaction time (microwave-assisted heating reduces side reactions) .

- Safety : Handle tert-butyl esters in fume hoods due to potential release of toxic isobutylene gas during deprotection with TFA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.